molecular formula C11H23NO2 B15199624 tert-Butyl (R)-2-amino-2,4-dimethylpentanoate

tert-Butyl (R)-2-amino-2,4-dimethylpentanoate

Cat. No.: B15199624
M. Wt: 201.31 g/mol
InChI Key: YWLNXAREFLBDMQ-LLVKDONJSA-N
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Description

tert-Butyl ®-2-amino-2,4-dimethylpentanoate: is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl ester group and an amino group attached to a pentanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of tert-butyl esters often involves the catalytic hydration of isobutylene or the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . These methods are efficient, versatile, and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl ®-2-amino-2,4-dimethylpentanoate can undergo oxidation reactions, particularly at the tert-butyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidation can lead to the formation of tert-butyl alcohol or other oxidized derivatives.

    Reduction: Reduction can yield various amino acid derivatives.

    Substitution: Substitution reactions can produce a wide range of substituted amino acid esters.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-amino-2,4-dimethylpentanoate involves its interaction with molecular targets through its functional groups. The tert-butyl group can participate in hydrophobic interactions, while the amino group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

Uniqueness: tert-Butyl ®-2-amino-2,4-dimethylpentanoate is unique due to its combination of a tert-butyl ester and an amino group on a pentanoate backbone. This structural arrangement provides distinct reactivity and applications compared to other tert-butyl-containing compounds.

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

tert-butyl (2R)-2-amino-2,4-dimethylpentanoate

InChI

InChI=1S/C11H23NO2/c1-8(2)7-11(6,12)9(13)14-10(3,4)5/h8H,7,12H2,1-6H3/t11-/m1/s1

InChI Key

YWLNXAREFLBDMQ-LLVKDONJSA-N

Isomeric SMILES

CC(C)C[C@](C)(C(=O)OC(C)(C)C)N

Canonical SMILES

CC(C)CC(C)(C(=O)OC(C)(C)C)N

Origin of Product

United States

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